molecular formula C7H8N2O2 B073445 Ethyl pyridazine-3-carboxylate CAS No. 1126-10-9

Ethyl pyridazine-3-carboxylate

Cat. No.: B073445
CAS No.: 1126-10-9
M. Wt: 152.15 g/mol
InChI Key: LLLVOBWNRQYTKR-UHFFFAOYSA-N
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Description

Ethyl pyridazine-3-carboxylate is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms this compound is characterized by an ethyl ester group attached to the third carbon of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diethyl ethoxymethylenemalonate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazine-3-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products Formed:

    Oxidation: Pyridazine-3-carboxylic acid.

    Reduction: Ethyl pyridazine-3-carbinol.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl pyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Ethyl pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

    Pyridazine-3-carboxylic acid: Lacks the ethyl ester group, which can affect its reactivity and solubility.

    Mthis compound: Similar structure but with a methyl ester group, which may influence its biological activity.

    Pyridazine-4-carboxylate: The carboxylate group is positioned differently on the ring, leading to different chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific ester functional group, which can be easily modified to create a wide range of derivatives with diverse biological activities. This versatility makes it a valuable compound in medicinal chemistry and industrial applications.

Biological Activity

Ethyl pyridazine-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. Its molecular formula is C8H10N2O2C_8H_10N_2O_2, and it has a molecular weight of approximately 166.18 g/mol. The presence of the carboxylate group enhances its reactivity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Activity
this compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. For instance, derivatives of pyridazine have shown significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .

2. Anticancer Properties
The compound's anticancer activity has been highlighted in several studies. A series of 3,6-disubstituted pyridazines, including ethyl pyridazine derivatives, were evaluated for their effects on cancer cell lines such as MDA-MB-231 (breast cancer) and SKOV-3 (ovarian cancer). Some derivatives demonstrated potent cytotoxicity and induced apoptosis in these cell lines, indicating that this compound may serve as a scaffold for developing anticancer drugs .

3. Anti-inflammatory Effects
this compound is also being explored for its anti-inflammatory properties. Compounds in this class have been shown to inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The biological effects of this compound are mediated through various mechanisms:

  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit kinases involved in cancer cell proliferation or inflammatory responses .
  • Cell Cycle Arrest: Some studies suggest that ethyl pyridazine derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation and leading to increased apoptosis .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduced apoptosis in breast and ovarian cancer cells
Anti-inflammatoryInhibited inflammatory pathways

Case Study: Anticancer Activity

In a study focusing on the synthesis and evaluation of 3,6-disubstituted pyridazines, ethyl pyridazine derivatives were tested against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer efficacy compared to standard treatments .

Properties

IUPAC Name

ethyl pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLVOBWNRQYTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560467
Record name Ethyl pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-10-9
Record name Ethyl pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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